molecular formula C10H10N2O2 B2698774 Methyl 1-Methylbenzimidazole-4-carboxylate CAS No. 672957-91-4

Methyl 1-Methylbenzimidazole-4-carboxylate

Cat. No.: B2698774
CAS No.: 672957-91-4
M. Wt: 190.202
InChI Key: SLJYGDIVZLZORW-UHFFFAOYSA-N
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Description

Methyl 1-Methylbenzimidazole-4-carboxylate is a research chemical with the CAS number 672957-91-4 . It has a molecular weight of 190.20 and a molecular formula of C10H10N2O2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core with a methyl group attached to one of the nitrogen atoms and a carboxylate ester group attached to the 4-position of the benzimidazole ring . The InChI code for this compound is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The compound’s InChI code is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3

Scientific Research Applications

Pharmacological Activities and Toxicology

  • Methyl Paraben and Related Compounds : Methyl paraben, a compound related by the functional group paraben similar to Methyl 1-Methylbenzimidazole-4-carboxylate, has been extensively reviewed for its health aspects. It has been used as a preservative in foods, drugs, and cosmetics for over 50 years. The review found methyl paraben to be practically non-toxic, non-carcinogenic, and not mutagenic, highlighting its safety for use in various products (Soni et al., 2002).

Environmental Fate and Behavior

  • Environmental Impact of Parabens : A study focusing on the occurrence, fate, and behavior of parabens in aquatic environments reviewed their ubiquity and persistence despite wastewater treatments. This research is relevant due to structural similarities with this compound, potentially indicating environmental behaviors and impacts of similarly structured compounds (Haman et al., 2015).

Chemical and Material Science Applications

  • Ionic Liquids and Biopolymer Interactions : Research into ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, shows potential for dissolving biopolymers like cellulose and chitin, indicating a broad area of application for related compounds in material sciences and industrial applications. This underscores the importance of understanding the toxicological and environmental impacts of such compounds before wide-scale industrial use (Ostadjoo et al., 2018).

  • Polysaccharides Modification : Studies on xylan derivatives have explored chemical modifications leading to new ethers and esters with specific functional properties, demonstrating the application potential of heterocyclic compounds in creating biopolymer-based materials with novel properties (Petzold-Welcke et al., 2014).

Mechanism of Action

Target of Action

Methyl 1-Methylbenzimidazole-4-carboxylate, also known as MFCD09751737, is a benzimidazole derivative. Benzimidazoles are known to bind to tubulin proteins . These proteins are the primary targets of this compound and play a crucial role in cell division.

Mode of Action

The interaction of this compound with its targets involves the binding of the compound to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The binding of this compound to tubulin proteins affects the normal functioning of microtubules. Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including the maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may impact the bioavailability of the compound.

Result of Action

The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This is due to the inability of the cells to correctly segregate their chromosomes during cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment.

Properties

IUPAC Name

methyl 1-methylbenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYGDIVZLZORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.39 g of methyl 3H-benzimidazole-4-carboxylate are dissolved under argon in 20 ml of N,N-dimethylformamide. The solution is cooled to 0° C. in an ice bath and admixed in portions with 0.299 g of sodium hydride (60% dispersion). 0.744 ml of methyl iodide is added and the reaction mixture is heated to 45° C. over 17 hours. The reaction mixture is subsequently poured onto 50 ml of saturated aqueous sodium hydrogencarbonate solution and extracted with 2:1 tetrahydrofuran/tert-butyl methyl ether (2×150 ml). The combined organic phases are washed with 50 ml each of saturated aqueous sodium hydrogencarbonate solution and water, dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a beige solid from the residue by means of flash chromatography (SiO2 60F). Rt=1.95.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.299 g
Type
reactant
Reaction Step Two
Quantity
0.744 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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